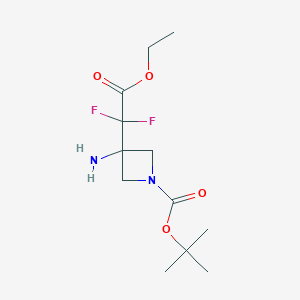
tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is functionalized with tert-butyl, ethoxy, and difluoro groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl, ethoxy, and difluoro groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized azetidine compounds.
科学的研究の応用
tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxo-ethyl)azetidine-1-carboxylate is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the azetidine ring, along with the tert-butyl, ethoxy, and difluoro groups, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H20F2N2O4 |
|---|---|
分子量 |
294.29 g/mol |
IUPAC名 |
tert-butyl 3-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H20F2N2O4/c1-5-19-8(17)12(13,14)11(15)6-16(7-11)9(18)20-10(2,3)4/h5-7,15H2,1-4H3 |
InChIキー |
BXEGEYIKWFZSKK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1(CN(C1)C(=O)OC(C)(C)C)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


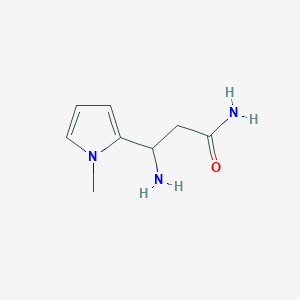

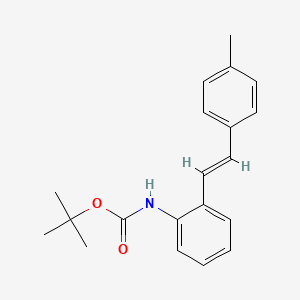
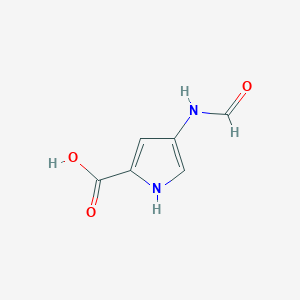
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
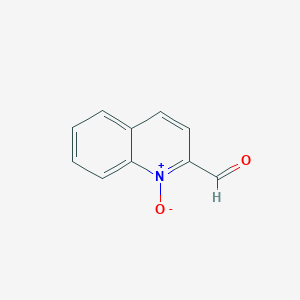
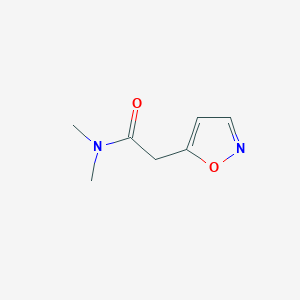
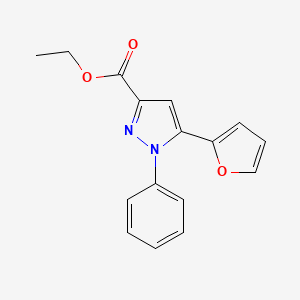
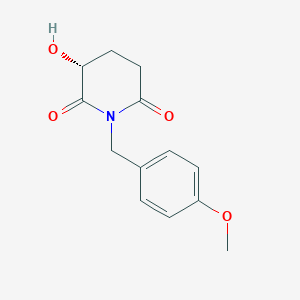
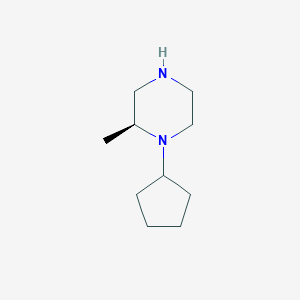
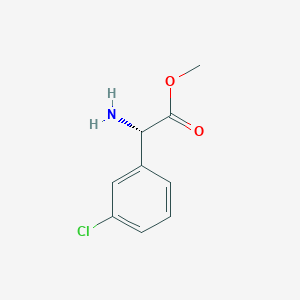
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)

